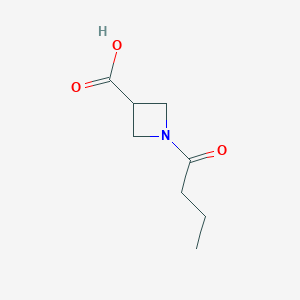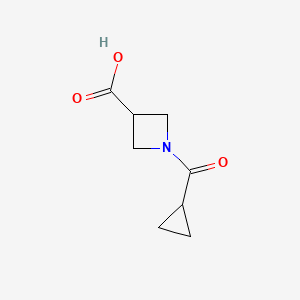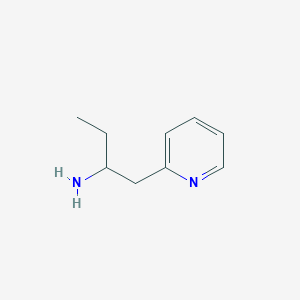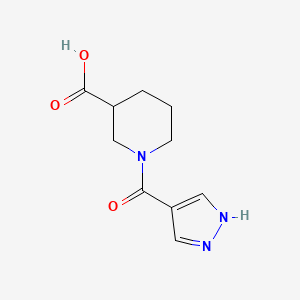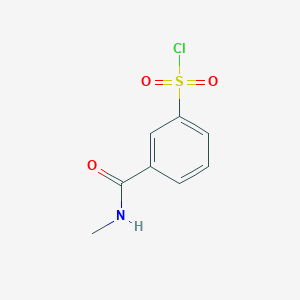
3-溴-1H-吲唑-6-甲酸甲酯
描述
“Methyl 3-bromo-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “methyl 3-bromo-1H-indazole-6-carboxylate” can be represented by the SMILES string CN1N=C2C=C(C(OC)=O)C=CC2=C1Br . The molecular weight of this compound is 269.1 g/mol .
Physical And Chemical Properties Analysis
“Methyl 3-bromo-1H-indazole-6-carboxylate” is a solid substance . It has a molecular weight of 269.1 g/mol . The InChI code for this compound is 1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 .
科学研究应用
合成和结构研究
- 3-溴-1H-吲唑-6-甲酸甲酯及其衍生物在合成有机化学领域发挥着重要作用。它用于区域特异性合成工艺中,以产生具有潜在生物活性的各种异构体,正如Dandu等人(2007年)报道的那样,他们报道了一种区域特异性方法来合成N-甲基-5-(1H-吲哚-2-基)-6,7-二氢-2H-吲唑异构体(Dandu et al., 2007)。
晶体学和分子结构
- 该化合物在晶体学和分子结构研究中也很重要。Cabildo等人(2011年)合成了3-溴-1-甲基-7-硝基-1H-吲唑等化合物,并利用X射线衍射和核磁共振波谱对其进行了表征,为理解其分子性质奠定了基础(Cabildo et al., 2011)。
热力学和量热法
- 在热力学和量热法领域,该化合物用于研究形成焓,提供对化学反应和稳定性的能量方面的见解。Orozco-Guareño等人(2019年)报道了相关吲唑的标准摩尔生成焓,这对于理解这些化合物在各种反应中的能量影响至关重要(Orozco-Guareño et al., 2019)。
抗菌和酶抑制特性
- 对3-溴-1H-吲唑-6-甲酸甲酯衍生物的生物活性的研究发现了有希望的抗菌特性。Köksal和Alım(2018年)研究了一些吲唑对牛乳乳过氧化物酶(一种具有重要杀菌活性的酶)的抑制作用,突出了这些化合物的潜在医学应用(Köksal & Alım, 2018)。
新型衍生物的合成
- 3-溴-1H-吲唑-6-甲酸甲酯的多功能性允许合成各种具有潜在药理应用的新型化合物。Brahmeshwari等人(2014年)合成了取代的-1-((1-甲苯磺酰基/甲磺酰基-1H-吲哚-2-基)甲基)-1H-吲唑,并筛选了它们的抗菌活性,展示了该化合物在开发新治疗剂中的作用(Brahmeshwari et al., 2014)。
安全和危害
作用机制
Target of Action
Methyl 3-bromo-1H-indazole-6-carboxylate, also known as METHYL 3-BROMOINDAZOLE-6-CARBOXYLATE, is a compound that belongs to the class of indazole derivatives . Indazole derivatives are known to bind with high affinity to multiple receptors , and they have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and induce changes that could lead to the inhibition, regulation, or modulation of these targets . This interaction could potentially lead to therapeutic effects in the treatment of diseases such as cancer .
Biochemical Pathways
They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that this compound affects multiple biochemical pathways and has downstream effects that contribute to these diverse biological activities.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
Indazole derivatives have been found to have diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects . Therefore, it is likely that the compound has similar effects at the molecular and cellular level.
Action Environment
The action of methyl 3-bromo-1H-indazole-6-carboxylate can be influenced by various environmental factors. For instance, the compound is soluble in typical organic solvents, such as chloroform and dichloromethane, and slightly soluble in ethanol . Therefore, the solvent used can affect the compound’s action, efficacy, and stability. Additionally, the compound should be stored in a dry, cool, and well-ventilated place .
生化分析
Biochemical Properties
Methyl 3-bromo-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, methyl 3-bromo-1H-indazole-6-carboxylate can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
Methyl 3-bromo-1H-indazole-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, methyl 3-bromo-1H-indazole-6-carboxylate can induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death . It can also inhibit cell proliferation by interfering with the cell cycle, preventing cancer cells from dividing and growing.
Molecular Mechanism
The molecular mechanism of action of methyl 3-bromo-1H-indazole-6-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, methyl 3-bromo-1H-indazole-6-carboxylate can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt various signaling pathways, leading to changes in gene expression and cellular function. Additionally, methyl 3-bromo-1H-indazole-6-carboxylate can modulate the activity of transcription factors, proteins that regulate the expression of specific genes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-bromo-1H-indazole-6-carboxylate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that methyl 3-bromo-1H-indazole-6-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to methyl 3-bromo-1H-indazole-6-carboxylate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 3-bromo-1H-indazole-6-carboxylate can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, methyl 3-bromo-1H-indazole-6-carboxylate can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Methyl 3-bromo-1H-indazole-6-carboxylate is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, leading to changes in cellular energy production . Additionally, methyl 3-bromo-1H-indazole-6-carboxylate can affect the levels of specific metabolites, such as ATP and NADH, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of methyl 3-bromo-1H-indazole-6-carboxylate within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, methyl 3-bromo-1H-indazole-6-carboxylate can accumulate in specific compartments or organelles, influencing its localization and activity. For instance, the compound may localize to the mitochondria, affecting mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of methyl 3-bromo-1H-indazole-6-carboxylate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, methyl 3-bromo-1H-indazole-6-carboxylate may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may localize to the endoplasmic reticulum, affecting protein synthesis and folding.
属性
IUPAC Name |
methyl 3-bromo-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMJEXMODINMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593351 | |
| Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192945-56-5 | |
| Record name | 1H-Indazole-6-carboxylic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192945-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)




